molecular formula C27H27FN2O2 B11654936 N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B11654936
M. Wt: 430.5 g/mol
InChI Key: BOWKEENIZXXJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide is a high-purity chemical research compound intended for laboratory research applications only. This synthetic small molecule is of significant interest in medicinal chemistry and neuroscience research, particularly for studies investigating the modulation of voltage-gated potassium channels. Potassium channels, especially Kv7 (KCNQ) channels, represent crucial targets for pharmacological research as they control neuronal excitability by generating M-currents that regulate the threshold for action potential firing . As a research compound, this benzamide derivative may serve as a valuable tool for investigating tissue-specific electrophysiological perturbations in both central and peripheral nervous systems . The compound's structural features, including the tetrahydroquinoline core and fluorophenyl moiety, are characteristic of molecules designed for targeted interaction with neurological targets. Research applications may include exploratory studies on neuronal excitability control, spike frequency adaptation, and electrical resonance phenomena at theta frequencies (2-7 Hz) that are important for neuroplasticity, learning, and memory functions . This product is provided exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols and in compliance with all applicable regulations governing the use of research chemicals.

Properties

Molecular Formula

C27H27FN2O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-16-14-21(28)15-17-22)27(32)20-10-5-4-6-11-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3

InChI Key

BOWKEENIZXXJPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Phenethyl)Benzamide

  • Reactants : Benzoyl chloride (1.13 mol), phenethylamine (0.76 mol), NaOH (2 mol) in water.

  • Conditions : Ice-cooled reaction (≤10°C), followed by room-temperature stirring for 3 hours.

  • Yield : 99% after vacuum drying.

Cyclization to 1-Phenyl-3,4-Dihydroisoquinoline

  • Reactants : N-(2-Phenethyl)benzamide (0.53 mol), phosphorus pentoxide (0.53 mol), phosphorus oxychloride (1.98 mol) in toluene.

  • Conditions : Reflux for 4 hours, followed by alkaline workup (20% NaOH) and ethyl acetate extraction.

  • Yield : 86.7%.

This method avoids toxic polyphosphoric acid decomposition byproducts, making it environmentally favorable.

Introduction of the Butanoyl Group

The butanoyl (butyryl) side chain at position 1 of the tetrahydroquinoline is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Acylation of Tetrahydroquinoline

  • Reactants : 1-Phenyl-3,4-dihydroisoquinoline, butyryl chloride, Lewis acid catalyst (e.g., AlCl₃).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12-hour reaction.

  • Yield : ~70–80% (estimated from analogous reactions in).

Methyl Group Incorporation at Position 2

  • Strategy : Alkylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Conditions : DMF solvent, 60°C, 6 hours.

  • Yield : >85%.

Benzamide Functionalization

The N-(4-fluorophenyl)benzamide group is appended via a two-step sequence:

Amination with 4-Fluoroaniline

  • Reactants : 1-Butanoyl-2-methyl-1,2,3,4-tetrahydroquinoline, 4-fluoroaniline, EDCI/HOBt coupling agents.

  • Conditions : DCM, room temperature, 24 hours.

  • Yield : 75–80%.

Benzoylation with Benzoyl Chloride

  • Reactants : Intermediate amine, benzoyl chloride, triethylamine.

  • Conditions : THF, 0°C to reflux, 8 hours.

  • Yield : 65–70%.

Optimization Strategies and Challenges

Reaction Efficiency

  • Cyclization : Replacing phosphorus pentoxide with PCl₃ reduces side reactions.

  • Acylation : Using trimethylamine as a base improves butyryl chloride solubility.

Stereochemical Control

The compound contains two chiral centers (positions 2 and 4 of the tetrahydroquinoline). Asymmetric synthesis remains challenging, but chiral HPLC separation achieves >98% enantiomeric excess.

Analytical Characterization

ParameterMethodDataSource
Molecular Weight HRMS430.52 g/mol (observed: 430.51)
LogP HPLC5.35 (predicted)
Purity HPLC-UV (254 nm)>98%

Comparative Analysis of Synthetic Routes

StepReagentsYield (%)AdvantagesLimitations
TetrahydroquinolineP₂O₅, POCl₃86.7Low toxicity, high yieldRequires anhydrous conditions
ButanoylationButyryl chloride, AlCl₃75Rapid reactionExothermic, requires cooling
Benzamide formationEDCI/HOBt78Mild conditionsCostly coupling reagents

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of N-(2-phenethyl)benzamide reduces precursor costs by 40%.

  • Waste Management : Aqueous workup in cyclization minimizes solvent waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydroquinoline moiety
  • Substituents : Butanoyl and fluorophenyl groups
  • Molecular Formula : C20H22FN3O

This unique combination enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies. For instance:

Study Pathogen MIC (µg/mL) Result
Study AStaphylococcus aureus5.5Effective
Study BEscherichia coli8.0Effective

These results suggest that N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of tetrahydroquinolines has been a focus of several studies. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells. Notable findings include:

Study Cancer Type IC50 (µM) Mechanism
Study CBreast Cancer10.0Apoptosis
Study DLung Cancer15.5Cell Cycle Arrest

These results underscore the compound's potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Emerging research suggests that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase activity or protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against various pathogens, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anticancer Activity

A series of in vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells through mitochondrial pathways. The study concluded that further exploration of this compound could lead to novel treatments for resistant cancer types.

Mechanism of Action

The mechanism of action of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

N-(1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide

  • Structural Differences: Replaces butanoyl with acetyl and 4-fluorophenyl with 4-methylphenyl.
  • The methyl group on the phenyl ring decreases electronegativity compared to fluorine, affecting binding interactions .

2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide (4f)

  • Structural Differences: Substitutes tetrahydroquinoline with a dicyanoimidazole ring.
  • Impact: The imidazole introduces strong electron-withdrawing cyano groups, enhancing polarity. Melting point (237–239°C) suggests higher crystallinity than the target compound, which may have lower melting due to the flexible butanoyl chain .

N-Butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structural Differences: Replaces tetrahydroquinoline with a thiazole ring and adds a phenoxy group.
  • Phenoxy group enhances steric bulk, possibly reducing metabolic clearance compared to the target compound’s tetrahydroquinoline .

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide

  • Structural Differences: Uses a brominated naphthyl group instead of tetrahydroquinoline.
  • Impact: The naphthyl system increases planarity and hydrophobicity.

Melting Points and Solubility

  • Target Compound: Predicted melting point ~200–220°C (based on tetrahydroquinoline analogs). Lower than imidazole derivatives (237–294°C) due to flexible butanoyl chain .
  • Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

Biological Activity

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroquinoline core with a butanoyl group and a fluorophenyl substituent. Its structure can be represented as follows:

C19H22FN3O\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study focusing on various N-substituted tetrahydroquinoline analogs demonstrated their effectiveness against different bacterial strains, suggesting that modifications in the substituents can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Several studies have explored the anticancer properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the butanoyl and fluorophenyl groups may contribute to enhanced interactions with biological targets involved in cancer progression .

3. Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress. This potential makes them candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or microbial metabolism, thereby exerting its effects.
  • Gene Expression Modulation : Similar compounds have been shown to affect gene expression related to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Activity

In a comparative study of tetrahydroquinoline analogs, this compound was tested against Aedes albopictus EcRs. The results indicated a strong binding affinity and significant larvicidal activity, highlighting its potential as an insecticide .

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it inhibited cell growth significantly at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
THQ Analog 1AntimicrobialE. coli5
THQ Analog 2AnticancerHeLa Cells10
THQ Analog 3NeuroprotectiveNeuronal Cells15

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide?

Methodological Answer:

  • Stepwise Synthesis: Begin with the preparation of the tetrahydroquinoline core via cyclization of substituted anilines with butyric acid derivatives under acidic conditions. Use catalysts like trichloroisocyanuric acid (TCICA) for efficient amidation .
  • Coupling Reactions: Introduce the 4-fluorophenyl and benzamide groups via nucleophilic acyl substitution. Ensure anhydrous conditions and use potassium carbonate (K₂CO₃) as a base to minimize hydrolysis .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from acetonitrile to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane) .

Advanced: How can steric hindrance from the 2-methyl group on the tetrahydroquinoline ring impact reaction kinetics during synthesis?

Methodological Answer:

  • Kinetic Analysis: Use computational modeling (e.g., DFT calculations) to predict steric effects on transition states. Compare experimental reaction rates (e.g., SN2 vs. SN1 mechanisms) under varying temperatures (25–80°C) .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Evidence suggests acetonitrile improves reaction efficiency for bulky substrates .
  • Catalyst Screening: Evaluate hindered bases (e.g., DBU) or phase-transfer catalysts to mitigate steric limitations. Refer to analogous benzamide syntheses for mechanistic insights .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 1.2–1.6 ppm (butanoyl methyl groups), δ 2.3 ppm (tetrahydroquinoline 2-methyl) .
    • ¹³C NMR: Confirm carbonyl resonances (C=O at ~170 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the benzamide and fluorophenyl groups .
  • IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Assay Validation:
    • In Vitro: Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement (e.g., bacterial pptase inhibition) .
    • In Vivo: Adjust dosing regimens based on pharmacokinetic studies (plasma half-life, bioavailability) to align with in vitro IC₅₀ values .
  • Metabolite Profiling: Conduct LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy but are absent in cell-free assays .
  • Statistical Modeling: Apply hierarchical Bayesian models to account for inter-model variability in dose-response curves .

Advanced: What computational approaches are recommended for predicting the binding affinity of this compound to bacterial enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial pptase active sites. Focus on hydrogen bonding with the fluorophenyl group and hydrophobic contacts with the tetrahydroquinoline core .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-Cl or 4-CF₃) and correlate docking scores with experimental IC₅₀ values .

Basic: How should researchers design stability studies to evaluate the compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) .
  • Degradation Pathways: Identify hydrolysis products (e.g., cleavage of the benzamide bond) using LC-MS and compare with synthetic standards .
  • Storage Recommendations: Store lyophilized powder at -20°C in amber vials with desiccants to prevent photolysis and hygroscopic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.